Carbamic acid, (4-phenylbutyl)-, ethyl ester
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Overview
Description
Carbamic acid, (4-phenylbutyl)-, ethyl ester is an organic compound with the molecular formula C13H19NO2 It is a derivative of carbamic acid, where the hydrogen atom is replaced by an ethyl ester group and a 4-phenylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-phenylbutyl)-, ethyl ester typically involves the reaction of 4-phenylbutylamine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of reaction and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4-phenylbutyl)-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation: The phenylbutyl group can be oxidized to form various oxidation products, depending on the conditions used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Ethanol and 4-phenylbutylcarbamic acid.
Oxidation: Various oxidation products, including carboxylic acids and ketones.
Substitution: Products depend on the nucleophile used, such as substituted carbamates.
Scientific Research Applications
Carbamic acid, (4-phenylbutyl)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of carbamic acid, (4-phenylbutyl)-, ethyl ester involves its interaction with various molecular targets. The ester group can be hydrolyzed to release the active carbamic acid, which can then interact with enzymes and proteins. The phenylbutyl group can also interact with hydrophobic regions of proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (4-phenylbutyl)-, methyl ester
- Carbamic acid, (4-phenylbutyl)-, propyl ester
- Carbamic acid, (4-phenylbutyl)-, butyl ester
Uniqueness
Carbamic acid, (4-phenylbutyl)-, ethyl ester is unique due to its specific ester group, which affects its reactivity and interactions with other molecules. The ethyl ester group provides a balance between hydrophilicity and hydrophobicity, making it suitable for various applications in different fields.
Properties
CAS No. |
100618-31-3 |
---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl N-(4-phenylbutyl)carbamate |
InChI |
InChI=1S/C13H19NO2/c1-2-16-13(15)14-11-7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3,(H,14,15) |
InChI Key |
RQHUJXFXBPICPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
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